N-(4-methoxyphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide
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Overview
Description
N-(4-METHOXYPHENYL)-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is known for its potential therapeutic applications, particularly in the field of neuroprotection and neurodegenerative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylpiperazine with a suitable sulfonyl chloride under controlled conditions to form the desired sulfonamide derivative . The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-METHOXYPHENYL)-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. One of the primary targets is acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine . By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, the compound may interact with other receptors and enzymes involved in neuroprotection and neuroinflammation.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant and anxiolytic.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: An alpha1-adrenergic receptor antagonist used to treat hypertension.
Uniqueness
N-(4-METHOXYPHENYL)-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific structural features and its potential neuroprotective effects. Unlike other similar compounds, it has shown promising results in preclinical studies for its ability to inhibit acetylcholinesterase and protect against neurotoxicity .
Properties
Molecular Formula |
C27H31N3O5S |
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Molecular Weight |
509.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C27H31N3O5S/c1-21-8-14-24(15-9-21)36(32,33)30(22-10-12-23(34-2)13-11-22)20-27(31)29-18-16-28(17-19-29)25-6-4-5-7-26(25)35-3/h4-15H,16-20H2,1-3H3 |
InChI Key |
XFXWRUWCMDPYBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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